molecular formula C14H15NO3S B2802172 N-(3-methoxyphenyl)-3-methylbenzenesulfonamide CAS No. 670271-51-9

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide

Cat. No. B2802172
CAS RN: 670271-51-9
M. Wt: 277.34
InChI Key: WGITYXKRCUKWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. MMB has gained popularity among researchers due to its high affinity and selectivity for these receptors, which makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.

Scientific Research Applications

Synthetic Methodologies

Researchers have developed various synthetic approaches to create sulfonamide derivatives with potential applications in medicinal chemistry and material science. For instance, the anisole alkylation with N-arenesulfonylimines of dichloro(phenyl)acetaldehyde and its derivatives catalyzed by boron trifluoride etherate is a notable method for forming N-[1-4-methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides, indicating the versatility of sulfonamide synthesis in organic chemistry (Drozdova & Mirskova, 2001). Additionally, the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide showcases the utility of sulfonamides in synthesizing benzonitriles, underlining their importance in pharmaceutical intermediates production (Anbarasan, Neumann, & Beller, 2011).

Pharmacological Applications

Sulfonamide derivatives have been evaluated for their potential in treating various diseases. For example, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been studied for their acetylcholinesterase inhibitory activity, offering a novel therapeutic approach for Alzheimer’s disease (Abbasi et al., 2018). This research demonstrates the sulfonamides' potential as lead structures for designing more potent inhibitors.

Material Science

In the realm of material science, N-(3-(4-methoxybenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide and its derivatives have been synthesized and characterized for their electrochemical and spectroelectrochemical properties. These studies offer insights into the design of novel peripherally octa-substituted metallophthalocyanines with potential applications in electronic and photonic devices (Kantekin et al., 2015).

properties

IUPAC Name

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-5-3-8-14(9-11)19(16,17)15-12-6-4-7-13(10-12)18-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGITYXKRCUKWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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